1-(4-Bromo-2-fluorophenyl)-2,2,2-trifluoroethanone
Overview
Description
The compound “1-(4-Bromo-2-fluorophenyl)-2,2,2-trifluoroethanone” belongs to the class of organic compounds known as halobenzenes. These are aromatic compounds in which the benzene ring is substituted by one or more halogens.
Synthesis Analysis
The synthesis of such a compound would likely involve the introduction of the trifluoroethanone group to a bromo-fluorobenzene derivative. However, without specific literature or experimental data, it’s difficult to provide a detailed synthesis analysis.Molecular Structure Analysis
The molecular structure of this compound would consist of a benzene ring substituted with bromine and fluorine atoms at positions 4 and 2 respectively. Attached to the benzene ring would be a trifluoroethanone group. The exact spatial configuration would depend on the specific synthesis process.Chemical Reactions Analysis
As a halogenated aromatic compound, “1-(4-Bromo-2-fluorophenyl)-2,2,2-trifluoroethanone” could potentially undergo various chemical reactions. These might include electrophilic aromatic substitution, nucleophilic aromatic substitution, or reactions at the carbonyl group of the trifluoroethanone.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of halogens and the trifluoroethanone group would likely make the compound relatively dense and polar. It might also exhibit significant reactivity due to the presence of these functional groups.Scientific Research Applications
1. Synthesis and Characterization in Chemistry
- The compound has been explored in the synthesis of various chemically significant compounds. For instance, it is used as an intermediate in the synthesis of biologically active compounds, demonstrating its versatility in organic synthesis (Wang et al., 2016).
- It serves as a crucial element in the chemoenzymatic synthesis of certain precursors, like the Odanacatib precursor, using a combination of cross-coupling and bioreduction sequences (González-Martínez et al., 2019).
2. Medicinal Chemistry and Drug Development
- Although excluding direct drug use and dosage information, this compound has been involved in the resolution of antiandrogens and the determination of their active enantiomers, highlighting its role in developing specific pharmacological profiles (Tucker & Chesterson, 1988).
3. Material Science and Polymer Research
- In material science, derivatives of this compound have been used in the synthesis of novel bisphenol monomers with grafting capabilities. This has implications for developing advanced polymers with specific properties (Li et al., 2006).
4. Organometallic Chemistry
- The compound's derivatives have been involved in organometallic chemistry, such as in the preparation of phenyl(1-bromo-1,2,2,2-tetrafluoroethyl)mercury, highlighting its utility in synthesizing organometallic compounds (Seyferth et al., 1975).
Safety And Hazards
As with any chemical compound, handling “1-(4-Bromo-2-fluorophenyl)-2,2,2-trifluoroethanone” would require appropriate safety precautions. The specific hazards would depend on the compound’s reactivity and toxicity, which are not known without specific experimental data.
Future Directions
The potential applications and future directions for this compound would depend on its physical and chemical properties, as well as its reactivity. It could potentially be used in the synthesis of other complex organic compounds, or as a reagent in various chemical reactions.
Please note that this is a general analysis based on the structure of the compound. For a more detailed and accurate analysis, specific experimental data and literature would be required. Always follow safety guidelines when handling chemical compounds. If you have more specific questions or need information on a different compound, feel free to ask!
properties
IUPAC Name |
1-(4-bromo-2-fluorophenyl)-2,2,2-trifluoroethanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3BrF4O/c9-4-1-2-5(6(10)3-4)7(14)8(11,12)13/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XMFAZNDFEXEANH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)F)C(=O)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3BrF4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80736097 | |
Record name | 1-(4-Bromo-2-fluorophenyl)-2,2,2-trifluoroethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80736097 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.01 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Bromo-2-fluorophenyl)-2,2,2-trifluoroethanone | |
CAS RN |
617706-18-0 | |
Record name | 1-(4-Bromo-2-fluorophenyl)-2,2,2-trifluoroethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80736097 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-(4-bromo-2-fluorophenyl)-2,2,2-trifluoroethan-1-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.